N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a dimethylsulfamoyl group at the 6-position and a propanamide linker connected to a 4-methoxyphenylsulfonyl moiety. This structure combines sulfonamide and sulfonyl groups, which are pharmacologically significant due to their roles in enhancing solubility, bioavailability, and target binding affinity in drug design .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S3/c1-22(2)31(26,27)15-8-9-16-17(12-15)29-19(20-16)21-18(23)10-11-30(24,25)14-6-4-13(28-3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLVEGMWDXIQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a benzothiazole core known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the dimethylsulfamoyl group enhances solubility and reactivity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O4S2, with a molecular weight of 404.50 g/mol. The compound's structure includes:
- Benzothiazole core : Imparts biological activity.
- Sulfamoyl group : Enhances solubility and interaction with biological targets.
- Methoxyphenyl sulfonyl group : Contributes to the compound's reactivity and potential biological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The benzothiazole core can bind to active sites on these targets, inhibiting their activity. Molecular docking studies suggest that the compound fits well into the active sites of various enzymes, leading to therapeutic effects such as enzyme inhibition or modulation.
Anticancer Activity
Research indicates that compounds with benzothiazole structures exhibit significant anticancer properties. For instance, studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation in vitro and in vivo. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The sulfamoyl group is known for its anti-inflammatory properties. Studies have demonstrated that similar compounds can reduce inflammation markers in various animal models, indicating that this compound may also exhibit these effects.
Neuroprotective Properties
Recent research has explored the neuroprotective potential of benzothiazole derivatives. For example, compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is vital for Alzheimer's disease treatment. The ability to enhance memory and cognitive function in animal models has been linked to these compounds' effects on AChE inhibition.
Case Studies
- Study on Anticancer Activity : A study conducted on a series of benzothiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the sulfamoyl group was crucial for this activity.
- Neuroprotective Study : In a model assessing neuroprotection against oxidative stress, compounds similar to this compound showed significant protective effects on SHSY-5Y cells exposed to hydrogen peroxide, suggesting potential for Alzheimer's disease treatment.
Comparative Analysis
Comparison with Similar Compounds
Key Comparisons :
Analysis :
- The target compound’s dimethylsulfamoyl group distinguishes it from halogenated (Cl, Br) or nitro-substituted analogs, balancing solubility and metabolic stability .
- The 4-methoxyphenylsulfonyl group contrasts with ’s halogenated phenylsulfonyl derivatives, which exhibit higher lipophilicity but lower solubility in aqueous media .
Key Differences :
- Target Compound: Likely synthesized via nucleophilic substitution or coupling reactions involving dimethylsulfamoyl chloride and 4-methoxyphenylsulfonylpropanoyl chloride.
- Triazoles [7–9] () : Synthesized via Friedel-Crafts acylation, hydrazide-isothiocyanate coupling, and NaOH-mediated cyclization .
- Propanamide-thiazoles () : Employed hydrazine hydrate, CS₂/KOH, and Na₂CO₃-mediated alkylation .
Implications : The target’s synthesis likely avoids halogenated intermediates (cf. ) and harsh bases (e.g., LiH in ), favoring milder conditions suitable for sulfonamide stability .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy :
- The target’s C=O (propanamide) and S=O (sulfonyl/sulfamoyl) stretches (~1650–1700 cm⁻¹, ~1150–1250 cm⁻¹) align with ’s hydrazinecarbothioamides but differ from triazoles [7–9], which lack carbonyl bands .
- Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer in triazoles, whereas the target’s benzothiazole core lacks tautomerism .
- NMR :
- The dimethylsulfamoyl group’s N(CH₃)₂ protons would appear as a singlet (~2.8–3.2 ppm), distinct from halogen-substituted analogs in , which show aromatic proton splitting due to halogens .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of solvent systems, temperature, and coupling reagents. Key steps include:
- Functional Group Activation: Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation, as demonstrated in analogous sulfonamide-propanamide syntheses .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, as observed in structurally related benzothiazole derivatives .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity .
- Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediates are isolated before side reactions occur .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C-NMR resolves benzothiazole, sulfamoyl, and methoxyphenyl groups. For example, the methoxy group’s singlet at ~3.8 ppm (¹H-NMR) and sulfonamide carbonyl signals at ~168 ppm (¹³C-NMR) are diagnostic .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 508.0821 for C₁₉H₂₀N₃O₅S₃⁺) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the benzo[d]thiazole core, critical for validating synthetic accuracy .
Advanced: How do the sulfamoyl and methoxyphenyl groups influence structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Sulfamoyl Group: Enhances hydrogen bonding with target proteins (e.g., kinases or proteases). Computational docking studies show its sulfonamide oxygen forms stable interactions with catalytic lysine residues in enzyme binding pockets .
- Methoxyphenyl Group: Modulates lipophilicity (logP) and membrane permeability. Comparative studies with fluorophenyl or chlorophenyl analogs reveal that methoxy substitution improves solubility while maintaining target affinity .
- Experimental Validation: Replace methoxy with hydroxyl or methyl groups to assess bioactivity shifts. For example, hydroxylation reduces metabolic stability in hepatic microsomal assays .
Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Standardization: Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition constants) to cross-validate results .
- Buffer Optimization: Adjust pH and ionic strength to mimic physiological conditions. For instance, sulfonamide solubility varies significantly in phosphate-buffered saline vs. Tris-HCl .
- Control Experiments: Include structurally similar but inactive analogs (e.g., N-(6-methylbenzo[d]thiazol-2-yl) derivatives) to rule out nonspecific binding .
Advanced: What computational methods are recommended for predicting off-target interactions or metabolic pathways?
Methodological Answer:
- Quantum Mechanical (QM) Modeling: Simulate reaction pathways for sulfamoyl hydrolysis using Gaussian or ORCA software .
- Molecular Dynamics (MD): Predict binding to cytochrome P450 isoforms (e.g., CYP3A4) using GROMACS or AMBER force fields .
- Machine Learning (ML): Train models on ChEMBL or PubChem datasets to forecast metabolic liabilities (e.g., glucuronidation sites) .
Basic: How does the compound’s stability vary under different storage conditions, and what mitigates degradation?
Methodological Answer:
- Light Sensitivity: UV-Vis spectra show photodegradation of the benzothiazole core after 48 hours under ambient light. Store in amber vials at -20°C to prevent radical formation .
- Hydrolytic Stability: The sulfonamide group degrades in aqueous buffers (pH > 8). Lyophilize and store under inert gas (N₂/Ar) to avoid hydrolysis .
Advanced: What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors minimize side reactions during thiazole ring formation, achieving >90% yield at 100 mmol scale .
- Chiral Chromatography: Use immobilized cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .
Basic: Which in vitro assays are most suitable for preliminary evaluation of the compound’s therapeutic potential?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ assays for tyrosine kinase inhibition profiling .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells with IC₅₀ determination via nonlinear regression (GraphPad Prism) .
Advanced: How can researchers leverage crystallographic data to guide lead optimization?
Methodological Answer:
- Fragment Replacement: Overlay X-ray structures with analogs (e.g., replacing dimethylsulfamoyl with acetyl groups) to identify steric clashes or improved van der Waals contacts .
- Solvent Mapping: Identify unoccupied hydrophobic pockets in the target’s binding site for functional group additions (e.g., fluorination) .
Advanced: What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?
Methodological Answer:
- Z’-Factor Analysis: Validate assay robustness (Z’ > 0.5) using positive/negative controls .
- PCA (Principal Component Analysis): Reduce dimensionality of HTS data to identify clusters of active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
